molecular formula C17H18N2O2 B2924199 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one CAS No. 1105702-14-4

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one

Cat. No.: B2924199
CAS No.: 1105702-14-4
M. Wt: 282.343
InChI Key: WDSBIGREWIJNRY-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one (CAS 1105702-14-4) is a specialty piperazinone building block with a molecular formula of C17H18N2O2 and a molecular weight of 282.337 g/mol . This chemical features a distinct molecular architecture combining a 3-methylpiperazin-2-one core with a naphthalene-acetyl moiety, making it a valuable intermediate in medicinal chemistry and neuroscience research. The piperazine and piperazinone scaffold is a privileged structure in drug design, particularly for central nervous system (CNS) targets . Research indicates that N-arylpiperazine derivatives demonstrate significant affinity for key neurotransmitter receptors in the brain, including serotonin (5-HT) and dopamine receptors, which are implicated in numerous psychiatric and neurodegenerative disorders such as anxiety, depression, schizophrenia, and Parkinson's disease . The naphthalene ring system in this compound provides a bulky aromatic hydrophobic domain that can enhance interactions with binding pockets in biological targets, potentially contributing to improved receptor affinity and selectivity . Piperazine-containing compounds have demonstrated diverse biological activities beyond CNS applications, including antimicrobial effects, BACE-1 inhibition relevant to Alzheimer's disease, and antiproliferative activity against various cancer cell lines . The specific structural features of this compound, particularly the 2-piperazinone core with a naphthalen-2-yl acetyl substitution, position it as a promising chemical tool for developing novel receptor ligands and investigating neuropharmacological pathways. This product is offered for research applications as a high-purity chemical building block. It is intended for laboratory research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Properties

IUPAC Name

3-methyl-4-(2-naphthalen-2-ylacetyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-17(21)18-8-9-19(12)16(20)11-13-6-7-14-4-2-3-5-15(14)10-13/h2-7,10,12H,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSBIGREWIJNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazin-2-one Ring: The piperazin-2-one ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2-(Naphthalen-2-yl)acetyl Group: This step involves the acylation of the piperazin-2-one ring with 2-(naphthalen-2-yl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their pharmacological or biochemical properties:

Compound Name / ID Key Substituents Biological Target / Activity Key Data / Findings Reference
3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one 3-methyl, 4-(2-(naphthalen-2-yl)acetyl) Not explicitly reported (inference from analogs) Structural similarity suggests potential enzyme inhibition
3-[2-(Pyridin-2-yl)benzyl]piperazin-2-one (107) 3-(pyridin-2-ylbenzyl) SARS-CoV-2 Mpro inhibition Demonstrated Mpro-inhibiting activity via docking
(E)-3-(1H-Indol-3-yl)-1-(naphthalen-2-yl)prop-2-en-1-one (108) Naphthalen-2-yl chalcone SARS-CoV-2 Mpro inhibition Binding energy: -10.4 kcal/mol
4-(3-((1,3a,4,6,7,7a-Hexahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl)naphthalen-2-yl)piperazin-2-one (C2) Naphthalen-2-yl, pyrazolo-pyridine TIPE2 inhibition (anticancer target) High docking score; superior cavity binding
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid Piperazin-2-one fused with benzoic acid Anti-inflammatory (metabolite of piron) In vivo anti-inflammatory activity
8.7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h) Naphthalen-1-ylmethyl-piperazine Not explicitly reported Synthetic accessibility noted

Key Comparative Insights

Role of Naphthalenyl Substitution
  • Positional Isomerism : The naphthalen-2-yl group in the target compound contrasts with the naphthalen-1-yl substituent in compound 4h . Positional differences influence steric and electronic interactions; naphthalen-2-yl may offer enhanced π-π stacking in enzyme pockets compared to naphthalen-1-yl.
  • Chalcone Derivatives : Compound 108 (naphthalen-2-yl chalcone) achieved a binding energy of -10.4 kcal/mol against SARS-CoV-2 Mpro, highlighting the pharmacophoric value of this substituent in antiviral contexts .
Piperazin-2-one Core Modifications
  • Methyl vs.
  • Hybrid Structures : Compound C2 integrates a pyrazolo-pyridine moiety with piperazin-2-one, demonstrating the scaffold’s adaptability for high-affinity interactions in cancer targets .
Pharmacological Activity Trends
  • Antiviral Potential: Piperazin-2-one derivatives with aromatic substituents (e.g., 107, 108) show promise against viral proteases, suggesting the target compound may share similar applications .
  • Anti-Inflammatory Effects : The metabolite of piron (a piperazin-2-one derivative) exhibited in vivo anti-inflammatory activity, implying structural motifs that could be leveraged in NSAID development .

Biological Activity

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one, a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1105702-14-4

The structure features a piperazin-2-one core substituted with a 3-methyl group and a naphthalen-2-yl acetyl group, contributing to its unique chemical properties and biological activity. The presence of the naphthalene moiety enhances lipophilicity, potentially influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring followed by acylation with naphthalene derivatives. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Initial studies suggest that this compound exhibits antimicrobial properties. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Comparative studies indicate that its efficacy varies against different microbial strains, warranting further investigation into its mechanisms of action.

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects in vitro. Studies have reported that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study Example : A study evaluated the effects of various piperazine derivatives on human breast cancer (MCF-7) cells, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundIC50 (µM)Cell LineEffect
3-Methyl-4-(...)5.0MCF-7Induced apoptosis
Related Compound A3.5MCF-7Cell cycle arrest (G0/G1)
Related Compound B7.0HeLaCytotoxic effects

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, there is emerging evidence supporting the anti-inflammatory potential of this compound. Preliminary assays have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as COX enzymes. This suggests that it may be beneficial in treating inflammatory diseases .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. Upon binding to these targets, it may modulate their activity, leading to altered cellular responses such as apoptosis or inhibition of cell proliferation. Detailed studies utilizing molecular docking and dynamics simulations are ongoing to elucidate these interactions further .

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